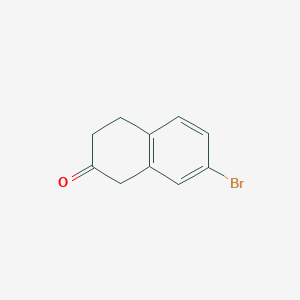
7-Bromo-2-tetralone
Cat. No. B134940
Key on ui cas rn:
132095-54-6
M. Wt: 225.08 g/mol
InChI Key: NCTYMQMYDHAKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07192954B2
Procedure details


A solution of 3-bromophenylacetic acid (10.4 g, 48.4 mmol) in oxalyl chloride (50 mL, 0.57 mol) was stirred at ambient temperature for 5 min then at reflux for 5 h. The oxalyl chloride was removed in vacuo and the residue was dissolved in anhydrous CH2Cl2 (100 mL). This solution was added dropwise to a rapidly stirred, ice-cooled solution of AlCl3 (23.2 g, 174.2 mmol) in CH2Cl2 (500 mL). A stream of ethylene gas was blown into the vortex of the stirred solution during the addition and the reaction temperature was kept at <5° C. The reaction mixture was allowed to warm to ambient temperature and then poured onto ice and stirred vigorously. The organic portion was removed and the aqueous layer extracted with CH2Cl2 (2×200 mL). The combined CH2Cl2 fractions were passed through a 2″ pad of silica and concentrated to give a thick, red oil. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 75:25 to provide the title compound as a pale yellow solid. MS: m/z=226 (M+1).





Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:6][CH:7]=1.[C:12](Cl)(=O)[C:13](Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].C=C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:12][CH2:13][C:9](=[O:11])[CH2:8]2)=[CH:6][CH:7]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
a rapidly stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 h
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oxalyl chloride was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in anhydrous CH2Cl2 (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution was added dropwise to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at <5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic portion was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with CH2Cl2 (2×200 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a thick, red oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2CCC(CC2=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
